molecular formula C4H6Br2 B095314 (Z)-1,4-dibromobut-2-ene CAS No. 18866-73-4

(Z)-1,4-dibromobut-2-ene

Cat. No.: B095314
CAS No.: 18866-73-4
M. Wt: 213.9 g/mol
InChI Key: RMXLHIUHKIVPAB-UPHRSURJSA-N
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Description

(Z)-1,4-dibromobut-2-ene is an organic compound with the molecular formula C₄H₆Br₂ It is a derivative of butene, where two bromine atoms are attached to the first and fourth carbon atoms of the butene chain, and the double bond is in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-1,4-dibromobut-2-ene can be synthesized through several methods. One common approach involves the bromination of butadiene. The reaction typically proceeds as follows:

    Bromination of Butadiene: Butadiene is reacted with bromine (Br₂) in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at low temperatures to control the addition and ensure the formation of the Z-isomer.

    Purification: The crude product is purified by distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Bromination: A continuous flow reactor is used to brominate butadiene with bromine. The reaction conditions are optimized for high yield and selectivity towards the Z-isomer.

    Separation and Purification: The product mixture is separated using distillation columns, and the desired compound is purified through fractional distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,4-dibromobut-2-ene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (NH₂⁻).

    Elimination Reactions: The compound can undergo elimination reactions to form butadiene or other alkenes.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH₃) are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under heated conditions.

    Addition Reactions: Halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) are used in inert solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.

    Elimination Reactions: Products include butadiene or other alkenes.

    Addition Reactions: Products include dibromoalkanes or haloalkanes.

Scientific Research Applications

(Z)-1,4-dibromobut-2-ene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: It is used in the preparation of polymers and copolymers with specific properties.

    Material Science: It is used in the development of new materials with unique electronic or optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of (Z)-1,4-dibromobut-2-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the double bond participates in addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,4-dibromobut-2-ene: The E-isomer of 1,4-dibromobut-2-ene, where the bromine atoms are on opposite sides of the double bond.

    1,4-dichlorobut-2-ene: A similar compound where the bromine atoms are replaced by chlorine atoms.

    1,4-diiodobut-2-ene: A similar compound where the bromine atoms are replaced by iodine atoms.

Uniqueness

(Z)-1,4-dibromobut-2-ene is unique due to its Z-configuration, which affects its reactivity and the types of products formed in chemical reactions. The presence of bromine atoms also influences its physical and chemical properties compared to similar compounds with different halogens.

Properties

IUPAC Name

(Z)-1,4-dibromobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXLHIUHKIVPAB-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C\CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-12-5
Record name 2-Butene,4-dibromo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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